2-Methyl-1,2-oxaphospholan-5-one 2-oxide
Overview
Description
2-Methyl-1,2-oxaphospholan-5-one 2-oxide is a chemical compound with the molecular formula C4H7O3P and a molecular weight of 134.07 g/mol . It is known for its applications as a fireproofing agent and as a building block for organic synthesis . The compound is characterized by its white crystalline powder form and its solubility in organic solvents such as ethanol, dimethylformamide, and dichloromethane .
Mechanism of Action
Target of Action
It’s known that this compound is widely used as a starting material, intermediate, or catalyst in organic synthesis .
Mode of Action
2-Methyl-1,2-oxaphospholan-5-one 2-oxide can participate in phosphorus heterocyclic compound reactions, such as the typical Wittig reaction, which is used for the synthesis of carbon-carbon double bonds or olefin compounds . It can also be used to synthesize other organic phosphorus compounds .
Biochemical Pathways
Its involvement in the wittig reaction suggests it may influence pathways involving the formation of carbon-carbon double bonds or olefin compounds .
Pharmacokinetics
It’s known that the compound is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane, but insoluble in water . This solubility profile may influence its bioavailability.
Result of Action
Its use in organic synthesis suggests it plays a crucial role in the formation of various organic compounds .
Action Environment
It’s known that the compound is a white crystalline powder , suggesting that it may be stable under normal environmental conditions.
Preparation Methods
The synthesis of 2-Methyl-1,2-oxaphospholan-5-one 2-oxide typically involves the reaction of 2-methyl-1,2-oxaphospholan-5-one with hydrogen peroxide . This reaction is carried out under controlled conditions to ensure the formation of the desired oxide. Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a reliable route for its preparation .
Chemical Reactions Analysis
2-Methyl-1,2-oxaphospholan-5-one 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different phosphorous-containing compounds.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents such as lithium aluminum hydride for reduction . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methyl-1,2-oxaphospholan-5-one 2-oxide has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmacological agent.
Comparison with Similar Compounds
2-Methyl-1,2-oxaphospholan-5-one 2-oxide can be compared with other similar compounds, such as:
2-Methyl-1,2-oxaphospholan-5-one: The non-oxidized form of the compound.
2-Methyl-1,2-oxaphospholane-5-one: A related compound with a similar structure but different reactivity.
2-Methyl-5-oxo-1,2-oxaphospholane 2-oxide: Another derivative with distinct chemical properties.
The uniqueness of this compound lies in its specific oxidation state and its applications as a fireproofing agent and in organic synthesis .
Properties
IUPAC Name |
2-methyl-2-oxo-1,2λ5-oxaphospholan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7O3P/c1-8(6)3-2-4(5)7-8/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMAOMQWCSTELR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP1(=O)CCC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40934335 | |
Record name | 2-Methyl-1,2lambda~5~-oxaphospholane-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40934335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15171-48-9 | |
Record name | 2-Methyl-2,5-dioxo-1,2-oxaphospholane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15171-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1,2-oxaphospholan-5-one 2-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015171489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-1,2lambda~5~-oxaphospholane-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40934335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1,2-oxaphospholan-5-one 2-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.644 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Methyl-1,2-oxaphospholan-5-one 2-oxide interact with polymers to achieve fire retardancy?
A1: this compound exhibits its fire retardant properties through a combination of condensed-phase and vapor-phase mechanisms.
- Condensed Phase: Research suggests that OP interacts with polymers like poly(2,6-dimethylphenylene oxide) (PPO) [] and poly(butylene terephthalate) (PBT) []. This interaction leads to changes in the thermal degradation pathway of the polymer, promoting the formation of a stable char layer. This char layer acts as a barrier, insulating the underlying material from heat and oxygen, thus hindering further combustion.
- Vapor Phase: Upon heating, OP also releases phosphorus-containing volatiles []. These volatiles can act as flame poisons, interfering with the radical chain reactions responsible for flame propagation.
Q2: What makes the combination of this compound and ammonium polyphosphate (APP) particularly effective in fire retardant applications?
A2: The synergistic effect observed when combining OP and APP is attributed to their complementary actions:
- Enhanced Char Formation: OP enhances the char-forming ability of APP [, ]. It promotes the formation of phosphorus ester groups and polyphosphoric acid within the char layer, making it more stable and effective at preventing further combustion.
Q3: Are there any specific examples of materials where this compound has proven effective as a fire retardant?
A3: Research highlights the successful application of OP in enhancing the fire retardancy of:
- PPO/HIPS Blends: Adding OP to PPO/HIPS blends significantly improves their fire performance, achieving a V-0 rating in the UL94 test [].
- PBT: A combination of OP and APP effectively imparts self-extinguishing properties (V-0 rating) to PBT, demonstrating its potential for use in this engineering thermoplastic [].
- HIPS: In high-impact polystyrene (HIPS), OP, in conjunction with APP, contributes to the formation of a robust polyphosphoric acid and probable polyphosphazene-type structure in the condensed phase, significantly improving its fire retardancy [].
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